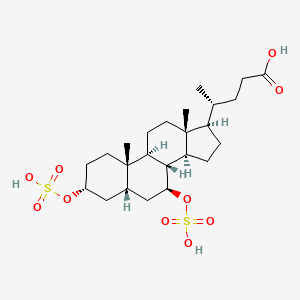

Ursulcholic acid

概要

説明

ウルソデオキシコール酸は、最初にクマ属(Ursus)のクマの胆汁中で発見され、その名前の由来となっています . ウルソデオキシコール酸は、一部の種では肝臓で合成され、さまざまな肝臓および胆管疾患の治療に使用されてきました .

2. 製法

合成ルートと反応条件: ウルソデオキシコール酸は、特定の微生物の存在下でβ-シトステロールの生体変換を含む微生物学的プロセスによって調製することができます . このプロセスは、コール酸をウルソデオキシコール酸に変換するために、水酸化とエピメリ化を含む複数の酵素反応を伴います .

工業的生産方法: ウルソデオキシコール酸の工業的生産は、通常、微生物変換または化学酵素法の使用を含みます。 これらの方法は、非病原性微生物とその酵素を使用して、ステロイド環内のヒドロキシ関数を選択的に加水分解、酸化、還元します . これらのプロセスにおけるフローリアクターの使用により、反応時間を短縮し、コストを削減できます .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of ursulcholic acid can be achieved through microbiological processes involving the biotransformation of β-sitosterol in the presence of specific microorganisms . This process involves multiple enzymatic steps, including hydroxylation and epimerization, to convert cholic acid into this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of microbial transformations or chemoenzymatic procedures. These methods utilize non-pathogenic microorganisms and their enzymes to selectively hydrolyze, oxidize, and reduce the hydroxy functions in the steroid rings . The use of flow-reactors in these processes allows for shorter reaction times and lower costs .

化学反応の分析

反応の種類: ウルソデオキシコール酸は、酸化、還元、置換などのさまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲン化反応は、しばしば塩化チオニルや三臭化リンなどの試薬を伴います。

主な生成物: これらの反応から生成される主な生成物には、ウルソデオキシコール酸の水酸化、エピメリ化、脱水酸化誘導体などがあります .

4. 科学研究への応用

ウルソデオキシコール酸は、科学研究で幅広い用途があります。

科学的研究の応用

Ursulcholic acid has a wide range of scientific research applications:

作用機序

ウルソデオキシコール酸は、胆汁酸プール中の疎水性または毒性の高い胆汁酸を置き換えることによって作用します . 腸でのコレステロールの吸収を阻害し、胆汁コレステロール飽和度を低下させます . この化合物は、胆汁酸の流れを増加させ、胆汁酸の分泌を促進し、コレステロールが豊富な胆石の溶解を助けます .

類似化合物:

ケノデオキシコール酸: ウルソデオキシコール酸のエピマーであり、同様の胆汁分泌作用がありますが、ヒトでは許容性が低いです.

ユニークさ: ウルソデオキシコール酸は、その親水性のために、コール酸やケノデオキシコール酸などの他の胆汁酸よりも毒性が低くなっています . また、ケノデオキシコール酸では見られない免疫調節作用と化学防御作用があります .

類似化合物との比較

Chenodeoxycholic Acid: An epimer of ursulcholic acid with similar choleretic effects but less tolerance in humans.

Cholic Acid: A primary bile acid that can be converted into this compound through microbial transformations.

Uniqueness: this compound is unique due to its hydrophilicity, making it less toxic than other bile acids like cholic acid or chenodeoxycholic acid . It also has immunomodulating and chemoprotective effects, which are not observed in chenodeoxycholic acid .

特性

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-disulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O10S2/c1-14(4-7-21(25)26)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(33-35(27,28)29)12-15(23)13-20(22)34-36(30,31)32/h14-20,22H,4-13H2,1-3H3,(H,25,26)(H,27,28,29)(H,30,31,32)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXSDJHAJWTEAD-UZVSRGJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024714 | |

| Record name | Ursulcholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88426-32-8 | |

| Record name | Ursulcholic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088426328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ursulcholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URSULCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJS8W2AXJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

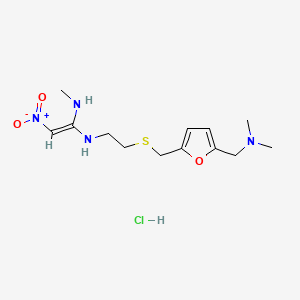

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]guanidine](/img/structure/B1305234.png)

![2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1305240.png)

![Phenanthro[9,10-e][1,2,4]triazine-3-thiol](/img/structure/B1305250.png)